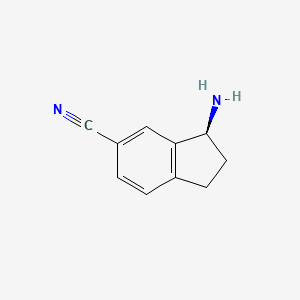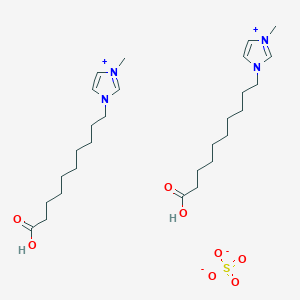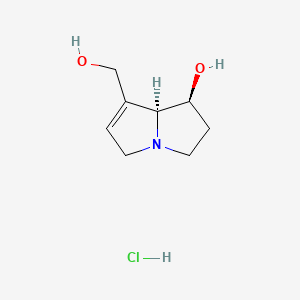
N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride: is a chemical compound known for its significant pharmacological properties. It is commonly referred to as Roxatidine hydrochloride and is primarily used as a histamine H2-receptor antagonist. This compound is utilized in the treatment of peptic ulcers and related gastrointestinal disorders due to its ability to inhibit gastric acid secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride involves multiple steps. One common method includes the reaction of 3-(piperidin-1-ylmethyl)phenol with 3-chloropropylamine to form the intermediate compound, which is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pharmacologically active compounds.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) due to its ability to inhibit gastric acid secretion.
Mecanismo De Acción
The primary mechanism of action of N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride involves its role as a histamine H2-receptor antagonist. By binding to the H2 receptors on the parietal cells in the stomach lining, it inhibits the action of histamine, thereby reducing the secretion of gastric acid. This action helps in the treatment of peptic ulcers and other acid-related disorders .
Comparación Con Compuestos Similares
Cimetidine: Another histamine H2-receptor antagonist used in the treatment of peptic ulcers.
Ranitidine: Known for its similar mechanism of action but with a different chemical structure.
Famotidine: A more potent H2-receptor antagonist with a longer duration of action.
Uniqueness: N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, make it a preferred choice in certain clinical scenarios .
Propiedades
Fórmula molecular |
C17H27ClN2O2 |
|---|---|
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-15(20)18-9-6-12-21-17-8-5-7-16(13-17)14-19-10-3-2-4-11-19;/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H,18,20);1H |
Clave InChI |
YGJHRQDNCCUNED-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


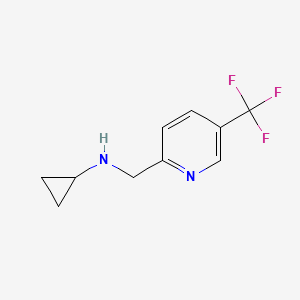

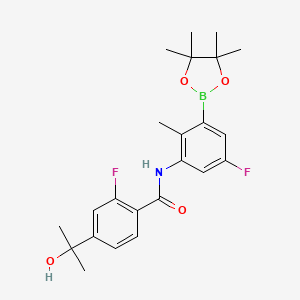

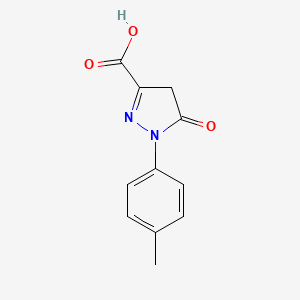
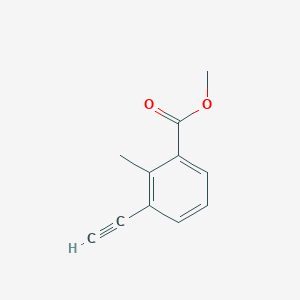
![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)
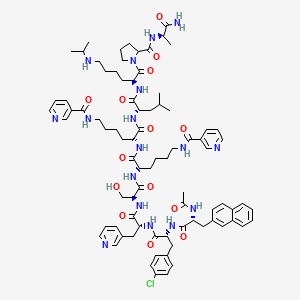
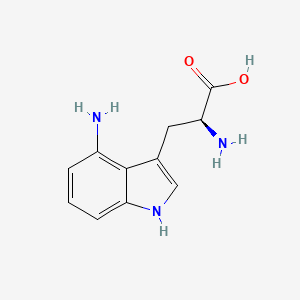
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)

